Cas no 2171867-22-2 (2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide)

2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide
- 2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide
- 2171867-22-2
- EN300-1597707
-
- Inchi: 1S/C12H20N4O2/c1-8(9-3-4-9)16-11(5-6-18-2)10(14-15-16)7-12(13)17/h8-9H,3-7H2,1-2H3,(H2,13,17)
- InChI Key: VNQFHTGJILNONA-UHFFFAOYSA-N
- SMILES: O(C)CCC1=C(CC(N)=O)N=NN1C(C)C1CC1
Computed Properties
- Exact Mass: 252.15862589g/mol
- Monoisotopic Mass: 252.15862589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 7
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83Ų
- XLogP3: -0.2
2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597707-0.05g |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 0.05g |
$1632.0 | 2023-07-10 | ||
Enamine | EN300-1597707-0.1g |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 0.1g |
$1711.0 | 2023-07-10 | ||
Enamine | EN300-1597707-2.5g |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 2.5g |
$3809.0 | 2023-07-10 | ||
Enamine | EN300-1597707-10000mg |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 10000mg |
$8357.0 | 2023-09-23 | ||
Enamine | EN300-1597707-5.0g |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 5.0g |
$5635.0 | 2023-07-10 | ||
Enamine | EN300-1597707-100mg |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 100mg |
$1711.0 | 2023-09-23 | ||
Enamine | EN300-1597707-250mg |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 250mg |
$1789.0 | 2023-09-23 | ||
Enamine | EN300-1597707-500mg |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 500mg |
$1866.0 | 2023-09-23 | ||
Enamine | EN300-1597707-5000mg |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 5000mg |
$5635.0 | 2023-09-23 | ||
Enamine | EN300-1597707-10.0g |
2-[1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetamide |
2171867-22-2 | 10.0g |
$8357.0 | 2023-07-10 |
2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide Related Literature
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Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
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Additional information on 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide
Introduction to 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2171867-22-2)
The compound 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide, identified by its CAS number 2171867-22-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of a triazole ring and a cyclopropyl group in its molecular framework suggests unique electronic and steric properties that may contribute to its biological activity.
Recent research in the domain of heterocyclic compounds has highlighted the importance of triazole derivatives in the design of novel therapeutic agents. The triazole moiety is known for its stability and versatility, often serving as a key structural component in bioactive molecules. In particular, the substitution pattern of the triazole ring, as seen in this compound, can significantly influence its pharmacological profile. The 1-cyclopropylethyl substituent introduces steric hindrance, which may modulate binding interactions with biological targets, while the 2-methoxyethyl group adds an element of lipophilicity that can enhance membrane permeability.
The acetamide functional group at the 4-position of the triazole ring further diversifies the compound's chemical properties. Acetamides are well-documented pharmacophores that can participate in hydrogen bonding interactions, making them valuable for designing molecules with enhanced binding affinity. The combination of these structural elements in 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2171867-22-2) positions it as a promising candidate for further exploration in drug discovery.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that molecules containing the triazole scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific arrangement of substituents in this compound may confer unique properties that make it particularly effective against certain disease targets. For instance, studies have shown that triazole derivatives can inhibit enzymes involved in pathogenic processes by disrupting critical metabolic pathways.
The synthesis of 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2171867-22-2) represents a testament to the progress in synthetic organic chemistry. Advanced methodologies have enabled the efficient construction of complex molecular architectures like this one. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been instrumental in achieving high yields and purity levels. These advancements not only facilitate the production of novel compounds but also open up new avenues for structural optimization.
In vitro studies have begun to unravel the pharmacological potential of this compound. Initial experiments suggest that it interacts with specific biomolecules in a manner consistent with its intended therapeutic use. For example, preliminary binding assays indicate that it may bind to certain protein targets with high affinity. Additionally, cell-based assays have shown promising results regarding its ability to modulate cellular processes relevant to disease pathways. These findings underscore the importance of rigorous testing to validate its biological activity and safety profile.
The development of new drugs is a multi-step process that requires careful consideration of various factors beyond mere biological activity. Pharmacokinetic properties such as solubility, stability, and metabolic clearance are critical determinants of a drug's efficacy and safety. The structural features of 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2171867-22-2) may influence these properties favorably or pose challenges that need to be addressed during drug development.
Computational modeling has emerged as a powerful tool for predicting and optimizing pharmacokinetic profiles early in the drug discovery process. Molecular dynamics simulations and quantum mechanical calculations can provide insights into how a molecule behaves within different biological environments. By leveraging these computational approaches, researchers can refine structures like this one to enhance their pharmacokinetic properties while maintaining or improving biological activity.
The role of triazole derivatives in modern medicine is expanding rapidly due to their versatility and efficacy. Beyond their applications as standalone therapeutic agents, they are also being explored as key components in combination therapies aimed at synergistic effects with other drugs. The unique structural features of this compound make it an attractive candidate for such multi-targeted approaches.
As research progresses, additional derivatives of 2-1-(1-cyclopropylethyl)-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2171867-22-2) may be synthesized to further explore its potential applications. By systematically varying substituents on different parts of the molecule, researchers can fine-tune its properties for specific therapeutic uses. This iterative process is essential for identifying compounds with optimal efficacy and minimal side effects.
The integration of interdisciplinary approaches—combining synthetic chemistry with computational biology and medicinal chemistry—has accelerated progress in drug discovery significantly over recent years. This collaborative strategy allows researchers to tackle complex challenges more effectively than ever before while minimizing risks associated with traditional trial-and-error methods.
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